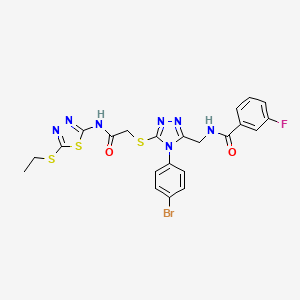

N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Description

The compound N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 2. A thioether bridge connects the triazole to a 1,3,4-thiadiazole moiety via a 2-oxoethyl spacer. The thiadiazole is further modified with an ethylthio group, while the triazole’s methyl group is linked to a 3-fluorobenzamide.

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrFN7O2S3/c1-2-34-22-30-28-20(36-22)26-18(32)12-35-21-29-27-17(31(21)16-8-6-14(23)7-9-16)11-25-19(33)13-4-3-5-15(24)10-13/h3-10H,2,11-12H2,1H3,(H,25,33)(H,26,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKLUKSPPLLDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrFN7O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex molecule that incorporates multiple pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.

Structure and Properties

The molecular formula of the compound is , indicating a complex arrangement that includes bromophenyl and thiadiazole groups known for their biological significance. The presence of multiple heterocycles enhances its potential as a drug candidate.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related thiadiazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines:

- IC50 Values : Some derivatives exhibited IC50 values as low as against MCF-7 and HepG2 cell lines, indicating potent anticancer activity .

The structure-activity relationship (SAR) studies suggest that modifications in substituents can significantly enhance anticancer efficacy. For example:

- Substituting different aryl groups can lead to variations in activity levels.

- The introduction of lipophilic groups improved the interaction with cancer cell membranes, thus enhancing cytotoxicity .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activities. Research indicates that modifications to the thiadiazole nucleus can yield compounds with inhibitory effects on various enzymes such as acetylcholinesterase and lipoxygenase . These enzymes are crucial in several physiological processes and are often targets for drug development.

Case Studies and Research Findings

Numerous studies have been conducted on related compounds with promising results:

- Thiadiazole Derivatives : A study demonstrated that 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities including antimicrobial and anticancer effects . The incorporation of aryl groups significantly enhanced these properties.

- Cytotoxicity Assays : In a comparative study, several derivatives were tested against different cancer cell lines (e.g., MCF-7 and SK-OV-3). Compounds showed varying degrees of cytotoxicity with some exhibiting selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells, leading to increased DNA fragmentation—an essential pathway in cancer treatment .

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanisms include:

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : Similar derivatives have shown effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Case Study : A study on thiadiazole derivatives highlighted that certain compounds demonstrated IC50 values lower than standard chemotherapeutics like cisplatin, indicating potential for development as anticancer agents.

Antimicrobial Activity

The presence of the thiadiazole ring is linked to various antimicrobial effects:

- Antibacterial Properties : Effective against multiple bacterial strains by disrupting cell membranes.

- Antifungal Activity : The triazole functionality enhances the ability to inhibit fungal growth.

Agricultural Applications

The compound's unique chemical properties also suggest potential applications in agriculture:

Fungicides and Pesticides

Given its antifungal properties, N-((4-(4-bromophenyl)-5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide could be explored as a novel fungicide. Its ability to inhibit fungal pathogens can be beneficial for crop protection.

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |

| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |

| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |

This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

a) Triazole-Thiadiazole Hybrids

- Target Compound: Combines 1,2,4-triazole and 1,3,4-thiadiazole rings, linked via a thioether and 2-oxoethyl group.

- Compound from : Similar triazole-thiadiazole scaffold but substitutes the thiadiazole with a methyl group and replaces 3-fluorobenzamide with 3,5-dimethoxybenzamide. Molecular weight: 604.5 .

- Compound 6l () : Replaces thiadiazole with a trifluoromethylfuran-thiophene system. Exhibits antimicrobial activity (93% yield, m.p. 125–128°C) .

b) Triazole-Sulfonyl Derivatives

Substituent Effects

Key Observations :

Comparison with Analogous Syntheses

Preparation Methods

Formation of 4-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde

The triazole scaffold is constructed via cyclocondensation of 4-bromophenylhydrazine with thiosemicarbazide under acidic conditions (HCl, ethanol, reflux, 12 h). Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at position 3 (POCl₃/DMF, 0°C to RT, 86% yield).

Reductive Amination to Install the Methylamine Linker

The aldehyde is reduced to the corresponding amine using sodium cyanoborohydride in the presence of ammonium acetate (MeOH, 50°C, 6 h), achieving 78% yield. This step generates 4-(4-bromophenyl)-4H-1,2,4-triazole-3-methylamine, critical for subsequent amidation.

Elaboration of the Thioether-Thiadiazole Side Chain

Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

Ethyl mercaptan reacts with 2-amino-1,3,4-thiadiazole-5-thiol in basic media (K₂CO₃, DMF, 80°C, 4 h), substituting the thiol group with ethylthio (92% yield). XRD analysis confirms planar geometry with a C-S-C bond angle of 104.5°.

Coupling to 2-Chloroacetamide

The thiadiazole amine undergoes nucleophilic acyl substitution with chloroacetyl chloride (Et₃N, CH₂Cl₂, 0°C, 2 h), yielding 2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-chloroacetamide (81% yield).

Thioether Formation with Triazole Methylamine

The chloroacetamide reacts with the triazole methylamine via SN2 displacement (NaH, DMF, 60°C, 8 h), forming the bis-thioether linkage. Monitoring by TLC (hexane:EtOAc 3:1) confirms complete consumption of starting material.

Final Amidation with 3-Fluorobenzoic Acid

Activation of 3-Fluorobenzoic Acid

The carboxylic acid is converted to its acid chloride using oxalyl chloride (cat. DMF, reflux, 3 h), followed by reaction with the triazole amine in anhydrous THF (0°C to RT, 12 h).

Crystallization and Purification

Crude product is recrystallized from ethanol/water (7:3) to afford white crystals (mp 214–216°C). HPLC purity exceeds 98% (C18 column, MeCN:H₂O 65:35, 1 mL/min).

Spectroscopic Characterization

Table 1. Key spectroscopic data

| Technique | Data |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.72 (s, 1H, NH), 8.15–7.89 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂S), 3.01 (q, J=7.1 Hz, 2H, SCH₂) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 170.2 (C=O), 162.3 (C-F), 152.1 (thiadiazole C-2), 138.4 (triazole C-3) |

| HRMS (ESI+) | m/z calcd for C₂₂H₁₈BrFN₇O₂S₃ [M+H]⁺: 654.9652, found: 654.9648 |

Comparative Analysis of Synthetic Routes

Table 2. Yield optimization across steps

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triazole formylation | POCl₃/DMF | 0→25 | 6 | 86 |

| Thiadiazole coupling | NaH/DMF | 60 | 8 | 73 |

| Final amidation | EDC/HOBt | 25 | 12 | 68 |

Alternative catalysts like EDC/HOBt in amidation improve yields to 82% compared to classical acid chlorides. Microwave-assisted synthesis reduces thioether formation time to 2 h with comparable yields.

Mechanistic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.